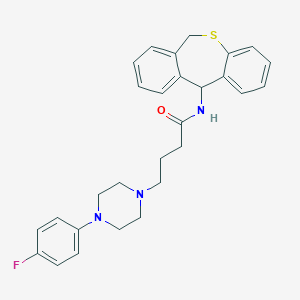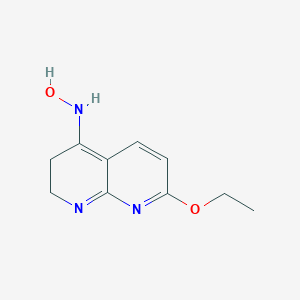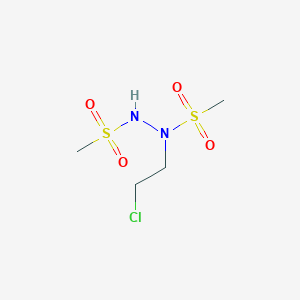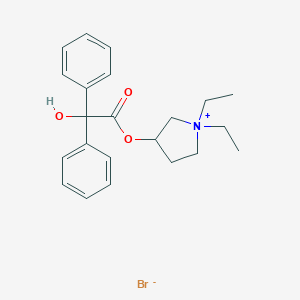
1,3-di-tert-Butyl-1H-imidazol-3-ium chloride
Descripción general
Descripción
“1,3-di-tert-Butyl-1H-imidazol-3-ium chloride” is a derivative of imidazole, which is a five-membered ring compound containing two nitrogen atoms at non-adjacent positions. The molecular formula of this compound is C11H21ClN2 and it has a molecular weight of 216.75 .
Synthesis Analysis
The synthesis of imidazole derivatives often involves metalation reactions. For instance, in the preparation of 1-tert-butyl-2-diphenylphosphino-imidazole, 1-tert-butylimidazole is reacted with metalation reagents followed by a reaction with diphenylchlorophosphane. Similarly, anion metathesis can be used to synthesize imidazol (in)ium hydrogen carbonates from imidazol (in)ium chlorides, which can then act as precursors to N-heterocyclic carbenes (NHCs). These methods suggest that “1,3-di-tert-Butyl-1H-imidazol-3-ium chloride” could potentially be synthesized through similar metalation or anion exchange reactions.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex. For instance, the crystal structure of 1-butyl-3-methylimidazolium chloride reveals a hydrogen bonding network and a unique corrugated sheets structure of the imidazolium rings. This suggests that “1,3-di-tert-Butyl-1H-imidazol-3-ium chloride” may also exhibit a complex hydrogen bonding network due to the presence of chloride and the imidazole ring, potentially leading to unique structural features.
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions. For example, 1-tert-butyl-2-diphenylphosphino-imidazole undergoes oxidation and complexation reactions to yield a variety of products. Imidazol (in)ium hydrogen carbonates can act as masked NHCs, transferring the NHC moiety to organic and organometallic substrates. These reactions highlight the versatility of imidazole derivatives in forming different chemical species, indicating that “1,3-di-tert-Butyl-1H-imidazol-3-ium chloride” could also engage in a range of chemical transformations.
Aplicaciones Científicas De Investigación
Synthesis of Substituted Imidazoles
1,3-di-tert-Butyl-1H-imidazol-3-ium chloride can be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Preparation of NHC Borane Complexes
1,3-di-tert-Butyl-1H-imidazol-3-ium chloride can be used as a reactant for the preparation of NHC borane complexes . These complexes have potential applications in various fields including medicinal chemistry, materials science, and catalysis .
Production of Fluorescent 5,5′-Bibenzimidazolylidenes
This compound can also be used in the preparation of fluorescent 5,5′-bibenzimidazolylidenes . These fluorescent compounds have potential applications in bioimaging and sensing .
Synthesis of Donor-Acceptor Triazenes
1,3-di-tert-Butyl-1H-imidazol-3-ium chloride can be used in the synthesis of donor-acceptor triazenes . These compounds have potential applications in organic electronics .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is part of the imidazole family, which is known to interact with a variety of biological targets
Mode of Action
Imidazole compounds are known for their broad range of chemical and biological properties . They can act as both acidic and basic in nature, showing two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .
Biochemical Pathways
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact pathways and downstream effects would depend on the specific targets of this compound, which are currently unknown.
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
Given the diverse biological activities of imidazole derivatives, the effects could potentially be wide-ranging .
Propiedades
IUPAC Name |
1,3-ditert-butylimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJECSWIRMFBYOI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C[N+](=C1)C(C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464740 | |
| Record name | 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-di-tert-Butyl-1H-imidazol-3-ium chloride | |
CAS RN |
157197-54-1 | |
| Record name | 1H-Imidazolium, 1,3-bis(1,1-dimethylethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157197-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride act as a catalyst in the synthesis of propargylic esters? What makes it efficient?
A1: 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride acts as a precatalyst. It first reacts with CO2 to form an N-heterocyclic carbene (NHC)-carboxylate intermediate. [] This intermediate plays a crucial role in the catalytic cycle. The sterically hindered tert-butyl groups on the imidazolium ring are believed to enhance the nucleophilicity of the carbene, making it more reactive towards CO2. This NHC-carboxylate then reacts with organochlorides, leading to the formation of propargylic esters. The reaction proceeds under mild conditions, and the catalyst can be used in low amounts, making it an efficient method for propargylic ester synthesis. []
Q2: What are the advantages of using 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride compared to other catalysts for this type of reaction?
A2: 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride offers several advantages. Firstly, it's a simple, readily available, and cost-effective NHC precursor salt compared to many other catalysts. [] Secondly, the reaction proceeds under mild conditions, avoiding the need for harsh reagents or high temperatures. Lastly, this catalyst demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of propargylic esters with various substituents on the phenylacetylene backbone. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



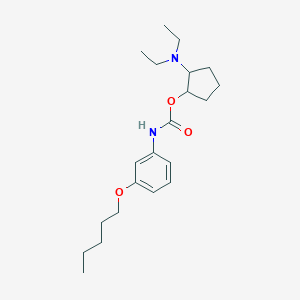

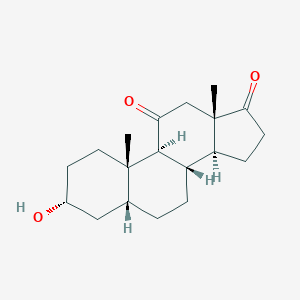
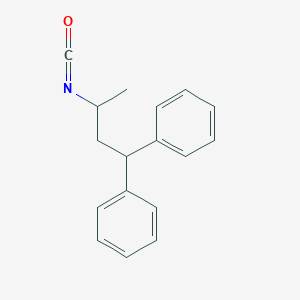

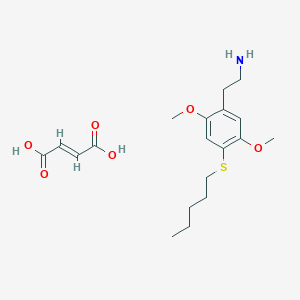
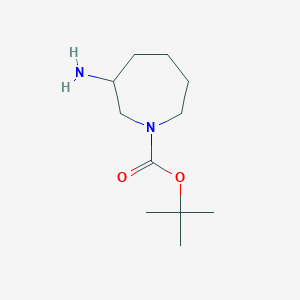

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
